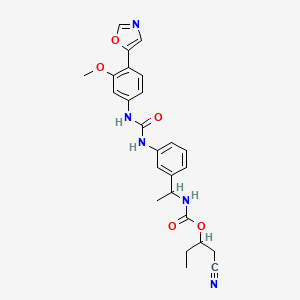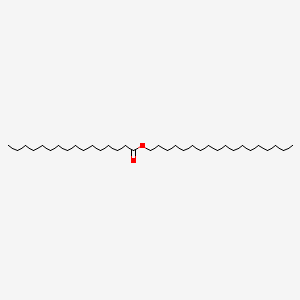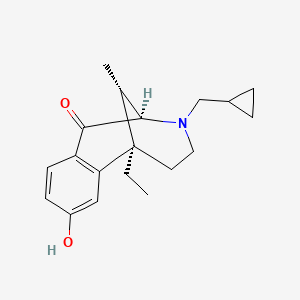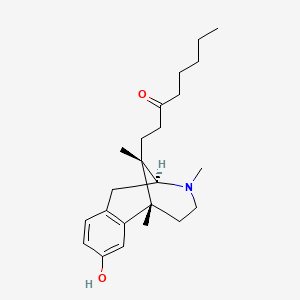
Butinazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butinazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound’s IUPAC name is 10-(3-butyn-1-yl)-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-1,4-diol, and it has a molecular formula of C18H23NO2 . This compound is known for its complex structure, which includes multiple rings and functional groups.
Méthodes De Préparation
The synthesis of butinazocine involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-(4-methoxybenzyl)-1,3,3-trimethyl-4-piperidone hydrochloride with aluminum trichloride and nitrobenzene in dry benzene under reflux conditions . This reaction forms the core structure, which is then further modified through a series of steps to introduce the butynyl group and other functional groups.
Industrial production methods for this compound are not well-documented, likely due to its lack of commercialization
Analyse Des Réactions Chimiques
Butinazocine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butinazocine has been studied primarily for its potential as an opioid analgesic. Its unique structure and pharmacological properties make it a subject of interest in medicinal chemistry. Research has focused on its analgesic effects, receptor binding properties, and potential therapeutic applications .
In addition to its use in pain management, this compound’s structure has inspired the synthesis of related compounds with improved pharmacological profiles. These derivatives are studied for their potential use in treating various conditions, including chronic pain and opioid addiction.
Mécanisme D'action
Butinazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weaker antagonist action at the mu receptor . This binding inhibits the release of neurotransmitters, leading to analgesic effects and altered pain perception.
The molecular targets involved in this compound’s mechanism of action include the opioid receptors, which are part of the G-protein-coupled receptor family. The pathways activated by these receptors result in decreased neuronal excitability and reduced pain signaling.
Comparaison Avec Des Composés Similaires
Butinazocine is part of the benzomorphan family, which includes other compounds like pentazocine and cyclazocine. These compounds share a similar core structure but differ in their substituents and pharmacological properties .
Cyclazocine: This compound also acts on opioid receptors but has additional psychoactive effects due to its interaction with sigma receptors.
This compound’s uniqueness lies in its specific binding profile and the presence of the butynyl group, which may contribute to its distinct pharmacological effects.
Propriétés
Numéro CAS |
93821-75-1 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol |
InChI |
InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3 |
Clé InChI |
YEFFVIUQXXNVGG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)









